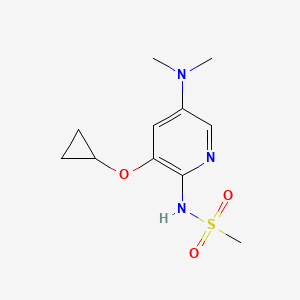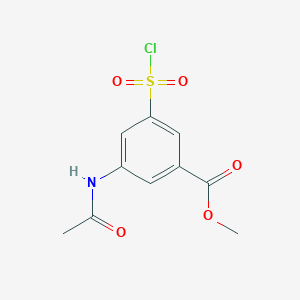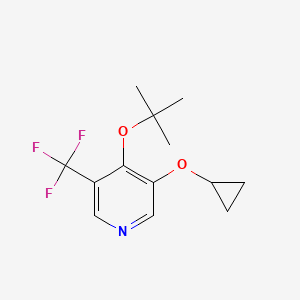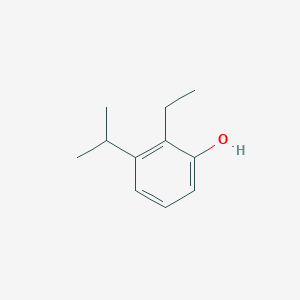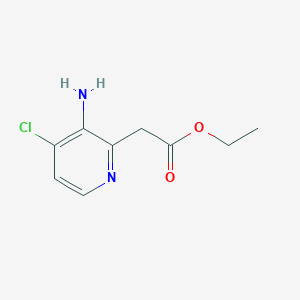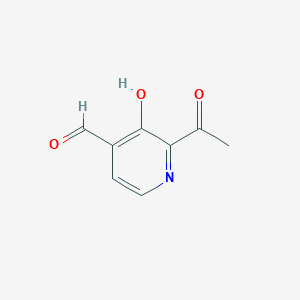
2-Acetyl-3-hydroxyisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-hydroxyisonicotinaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of pyridine, featuring both acetyl and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide . Another method includes the reaction of 3-hydroxyisonicotinaldehyde with acetyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-3-hydroxyisonicotinic acid.
Reduction: Formation of 2-acetyl-3-hydroxyisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Acetyl-3-hydroxyisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with amino groups in proteins, leading to enzyme inhibition. It also exhibits fluorescence properties, making it useful in imaging and diagnostic applications .
Comparación Con Compuestos Similares
3-Hydroxyisonicotinaldehyde: A derivative of pyridine with similar functional groups but lacking the acetyl group.
2-Acetylpyridine: Similar structure but without the hydroxy group.
Uniqueness: 2-Acetyl-3-hydroxyisonicotinaldehyde is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
2-acetyl-3-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-8(12)6(4-10)2-3-9-7/h2-4,12H,1H3 |
Clave InChI |
RGOUNWKKWJYSTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=CC(=C1O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



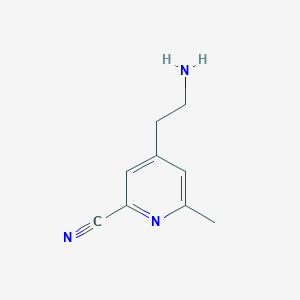
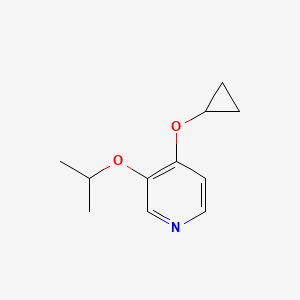
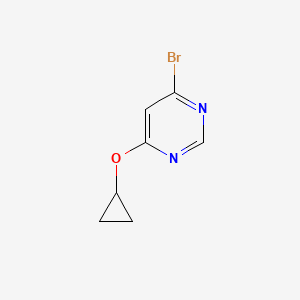
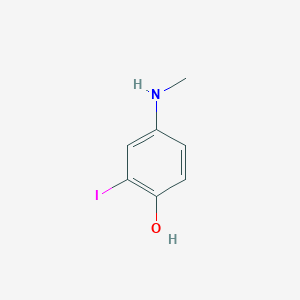
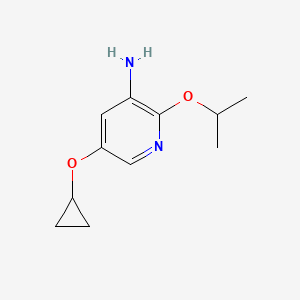
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)

